2-Aminobutan-1-ol is derived from the formylation of 1-nitropropane with formaldehyde in an aqueous medium. This process typically involves the use of phase transfer agents that facilitate the reaction while maintaining a heterogeneous environment. The compound falls under the category of primary amines and secondary alcohols, which are crucial in many synthetic pathways and biological processes .
The synthesis of 2-aminobutan-1-ol can be achieved through several methods:
The molecular structure of 2-aminobutan-1-ol can be represented by the formula . Its structure consists of a butanol backbone with an amino group attached to the second carbon atom.
2-Aminobutan-1-ol participates in various chemical reactions due to its functional groups:
The mechanism of action for reactions involving 2-aminobutan-1-ol typically involves nucleophilic attack by the amino group on electrophilic centers. For instance:
2-Aminobutan-1-ol exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | Approximately 89.14 g/mol |
Boiling Point | 75°C - 85°C (at reduced pressure) |
Density | Approximately 0.87 g/cm³ |
Solubility | Soluble in water |
2-Aminobutan-1-ol has diverse applications across various scientific fields:
2-Aminobutan-1-ol (C₄H₁₁NO) is a bifunctional molecule featuring both amine (−NH₂) and hydroxyl (−OH) functional groups attached to a four-carbon chain. Its molecular structure consists of a butane backbone with amino and hydroxyl substituents at positions C2 and C1, respectively. The central C2 carbon is chiral, resulting in two enantiomers: (R)-2-Aminobutan-1-ol and (S)-2-Aminobutan-1-ol. Bonding analysis reveals a tetrahedral geometry at C2, with bond angles approximating 109.5°, characteristic of sp³ hybridization. Key bond lengths include:
Table 1: Key Structural Parameters of 2-Aminobutan-1-ol
Parameter | Value | Description |
---|---|---|
Molecular Formula | C₄H₁₁NO | Carbon (4), Hydrogen (11), Nitrogen (1), Oxygen (1) |
Molecular Weight | 89.14 g/mol | - |
Chiral Centers | C2 | Stereoisomers: (R) and (S) enantiomers |
Characteristic Bond Length (C2-N) | 1.49 Å | Shorter than typical C-N due to hyperconjugation |
Characteristic Bond Angle (C1-C2-N) | 109.5° | Tetrahedral geometry at C2 |
Density Functional Theory (DFT) calculations indicate intramolecular hydrogen bonding (N−H···O) stabilizes specific conformers, reducing the molecule’s total energy by ~15 kJ/mol compared to non-hydrogen-bonded states. The ionization potential, calculated at 9.3 eV, reflects the electron-donating capability of the amine group [8] [9].
Conformational flexibility arises from rotation around three rotatable bonds: C1−C2, C2−C3, and C2−N. Three dominant conformers exist due to staggered rotations:
Table 2: Conformational States and Energetics
Conformer | Dihedral Angles | Relative Energy (kJ/mol) | Stabilizing Interactions |
---|---|---|---|
Gauche-gauche | C1-C2-N-H: 60° | 0.0 | N−H···O H-bond (2.05 Å) |
C3-C2-C1-O: 65° | |||
Gauche-anti | C1-C2-N-H: 60° | 4.2 | Weak C-H···O interaction |
C3-C2-C1-O: 180° | |||
Anti-anti | C1-C2-N-H: 180° | 8.1 | None |
C3-C2-C1-O: 180° |
Rotational energy barriers for C2−N bond rotation range between 8–10 kJ/mol, determined via variable-temperature NMR and computational modeling. The (R)-enantiomer exhibits a marginally higher barrier (10.2 kJ/mol) than the (S)-enantiomer (9.8 kJ/mol) due to subtle steric differences in transition states [4] [6]. Enantiomer-specific intramolecular interactions are critical for enzymatic recognition in biocatalytic applications, as observed in amine dehydrogenase (AmDH)-mediated synthesis [7].
Molecular Dynamics (MD) simulations elucidate the structural behavior and solvent interactions of 2-Aminobutan-1-ol in aqueous environments. Key parameters monitored over 300 ns trajectories include:
Table 3: Molecular Dynamics Parameters (300 ns Simulation)
Parameter | Value | Implication |
---|---|---|
RMSD (Backbone) | 0.8 ± 0.1 Å | High conformational stability |
Radius of Gyration | 3.8 ± 0.2 Å | Compact molecular folding |
SASA | 450 ± 30 Ų | Moderate hydrophilicity |
H-Bonds (Water) | 3.2 ± 0.4 per frame | Strong hydration capability |
Major Cluster Lifetime | >80% simulation time | Dominant Gauche-gauche conformer |
Comparative simulations with structurally analogous amino alcohols (e.g., 3-Aminobutan-1-ol) reveal that 2-Aminobutan-1-ol’s stability (RMSD < 1.0 Å) exceeds that of its isomer (RMSD: 1.5 Å). This enhanced stability arises from its optimized intramolecular H-bonding network and balanced hydrophobic-hydrophilic ratio. The molecule’s behavior aligns with protein structural motifs like the 3β-corner, which maintain autonomous stability in aqueous media due to conserved H-bonding and torsional constraints [10].
Torsional angle analysis confirms that φ (C1−C2−N−H) and ψ (C3−C2−C1−O) angles remain within allowed Ramachandran regions (>95% of simulation time), mirroring stable secondary structures in proteins. This intrinsic stability supports its utility as a building block in pharmaceutical synthesis, where predictable conformation is essential for receptor binding [7] [10].
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